![molecular formula C17H14ClN3O2 B2959580 3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 941876-24-0](/img/structure/B2959580.png)
3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide” is likely to be a solid under normal conditions. It contains a pyrido[1,2-a]pyrimidin-4-one moiety, which is a bicyclic system consisting of a pyridine and a pyrimidinone . The compound also has a benzamide group attached to the pyrimidinone ring via a chlorine atom .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds have been synthesized through various methods. For instance, an operationally simple reaction has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one in high yields . Another method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of compound 12 .Aplicaciones Científicas De Investigación
Chalcogenation in Organic Synthesis
The compound is used in the chalcogenation process, particularly in the synthesis of 3-ArS/ArSe derivatives . This metal-free C-3 chalcogenation is significant for creating diversely substituted molecules, which are valuable in various chemical syntheses .
Antiviral Activity
Derivatives of this compound have been explored for their antiviral properties. The structural framework of the compound allows for the development of molecules that can inhibit the replication of viruses, including influenza and Coxsackie B4 virus .
Anti-inflammatory Applications
The anti-inflammatory potential of indole derivatives, which share a similar core structure with our compound, suggests that it could be modified to treat inflammation-related conditions .
Anticancer Research
Indole derivatives, closely related to our compound, have shown promise in anticancer research. The compound’s ability to bind with high affinity to multiple receptors makes it a candidate for developing new anticancer agents .
Antimicrobial Properties
The compound’s framework is conducive to the development of antimicrobial agents. Its derivatives can be tailored to target specific microbial infections, providing a pathway for new antibiotic drugs .
Antidiabetic Research
Indole derivatives have been associated with antidiabetic activity. The compound could be used as a scaffold for creating new molecules that can modulate blood sugar levels .
Antimalarial Activity
The structural similarity to indole derivatives, which have shown antimalarial properties, indicates that this compound could be instrumental in the synthesis of new antimalarial drugs .
Anticholinesterase Activity
Indole derivatives have been found to possess anticholinesterase activities, which are crucial in treating neurodegenerative diseases like Alzheimer’s. This compound could potentially be modified to enhance this activity .
Direcciones Futuras
The future research directions for this compound could involve further exploration of its potential biological activities, as well as the development of more efficient synthesis methods. Given the wide range of activities exhibited by similar compounds, this compound could have potential applications in medicinal chemistry .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which share a similar structure with the compound, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, including cell signaling and regulation.
Mode of Action
Based on the structural similarity to indole derivatives, it can be inferred that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking . These interactions can lead to changes in the conformation and function of the target proteins, thereby altering their biological activities.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it can be inferred that the compound may affect multiple biochemical pathways related to these biological activities.
Result of Action
Based on the biological activities of indole derivatives, it can be inferred that the compound may exert its effects by modulating the activity of its target proteins, thereby altering cellular processes such as signal transduction, gene expression, and cell proliferation .
Propiedades
IUPAC Name |
3-chloro-N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-10-6-7-14-19-11(2)15(17(23)21(14)9-10)20-16(22)12-4-3-5-13(18)8-12/h3-9H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBINOGHPMNWOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=CC=C3)Cl)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

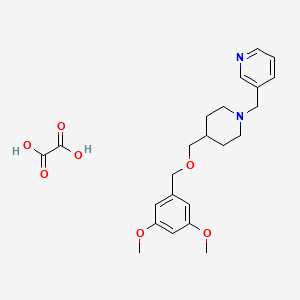
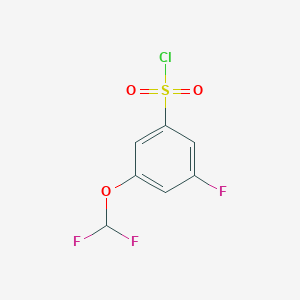
![N-allyl-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylmethanesulfonohydrazide](/img/structure/B2959500.png)
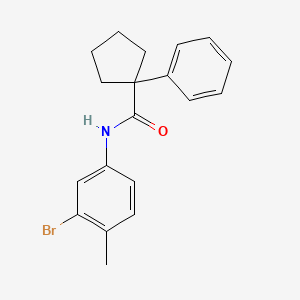
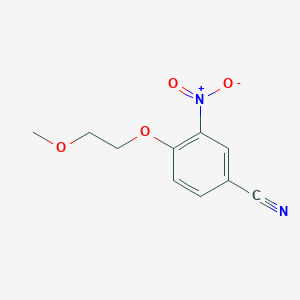
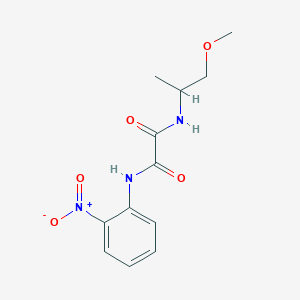


![5-(Cyclobutylmethyl)-6-methyltriazolo[1,5-a]pyrazin-4-one](/img/structure/B2959510.png)

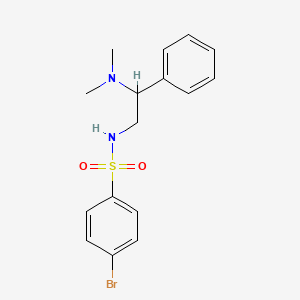
![3-{[(3-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2959516.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2959518.png)
